molecular formula C11H13NO2 B8412102 4-methoxy-2,3-dimethyl-1H-indol-7-ol

4-methoxy-2,3-dimethyl-1H-indol-7-ol

Cat. No. B8412102
M. Wt: 191.23 g/mol
InChI Key: MELKKMWBHMVCPQ-UHFFFAOYSA-N
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Patent
US05131911

Procedure details

2,3-Dimethyl-7-hydroxy-4-methoxyindole is prepared from 7-benzyloxy-2,3-dimethyl-4-methoxyindole according to the operating method described for the preparation of 2,3-dimethyl-4-hydroxy-7-methoxyindole (Example 7c). It melts at 159° C.
Name
7-benzyloxy-2,3-dimethyl-4-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dimethyl-4-hydroxy-7-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[CH:11][C:12]([O:20][CH3:21])=[C:13]2[C:17]=1[NH:16][C:15]([CH3:18])=[C:14]2[CH3:19])C1C=CC=CC=1.CC1NC2C(C=1C)=C(O)C=CC=2OC>>[CH3:18][C:15]1[NH:16][C:17]2[C:13]([C:14]=1[CH3:19])=[C:12]([O:20][CH3:21])[CH:11]=[CH:10][C:9]=2[OH:8]

Inputs

Step One
Name
7-benzyloxy-2,3-dimethyl-4-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=C2C(=C(NC12)C)C)OC
Step Two
Name
2,3-dimethyl-4-hydroxy-7-methoxyindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=C(C=CC(=C2C1C)O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(C=CC(=C2C1C)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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